molecular formula C21H35NO2 B13411897 Amorolfine EP Impurity A CAS No. 78613-39-5

Amorolfine EP Impurity A

Cat. No.: B13411897
CAS No.: 78613-39-5
M. Wt: 333.5 g/mol
InChI Key: DVFNIYYARRYOCZ-CXOKAFIMSA-N
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Description

Amorolfine EP Impurity A, also known as (2RS,4Ξ,6SR)-2,6-dimethyl-4-[(2RS)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine 4-oxide, is a chemical compound used as a reference standard in pharmaceutical research. It is a morpholine derivative and is related to the antifungal agent Amorolfine, which is used to treat fungal infections.

Preparation Methods

The synthesis of Amorolfine EP Impurity A involves several steps, typically starting with the preparation of the morpholine ring followed by the introduction of the substituents. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Amorolfine EP Impurity A undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to achieve the desired products. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Amorolfine EP Impurity A is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Amorolfine EP Impurity A is related to its parent compound, Amorolfine. Amorolfine blocks delta 14 reduction and delta 7-8 isomerisation, resulting in the depletion of ergosterol and the accumulation of ignosterol in the fungal cytoplasmic membrane. This leads to the thickening of the fungal cell wall and the formation of chitin deposits inside and outside the cell wall .

Comparison with Similar Compounds

Amorolfine EP Impurity A can be compared with other similar compounds, such as:

    Amorolfine EP Impurity B: (2RS,6SR)-2,6-Dimethyl-4-[(2RS)-3-(4-tert-butylphenyl)-2-methylpropyl]morpholine hydrochloride.

    Amorolfine EP Impurity C: (2RS,6SR)-4-[(2RS)-3-[3,5-Bis(2-methylbutan-2-yl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine.

    Amorolfine EP Impurity D: (2RS,6SR)-2,6-Dimethyl-4-[(2RS)-3-(4-tert-butylphenyl)-2-methylpropyl]morpholine hydrochloride.

The uniqueness of this compound lies in its specific structure and the presence of the morpholine 4-oxide group, which distinguishes it from other impurities and related compounds .

Properties

CAS No.

78613-39-5

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]-4-oxidomorpholin-4-ium

InChI

InChI=1S/C21H35NO2/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22(23)14-17(3)24-18(4)15-22/h8-11,16-18H,7,12-15H2,1-6H3/t16?,17-,18+,22?

InChI Key

DVFNIYYARRYOCZ-CXOKAFIMSA-N

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)C[N+]2(C[C@H](O[C@H](C2)C)C)[O-]

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)C[N+]2(CC(OC(C2)C)C)[O-]

Origin of Product

United States

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